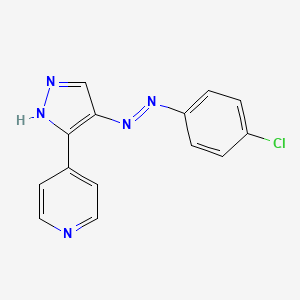

3-(4-pyridinyl)-4H-pyrazol-4-one N-(4-chlorophenyl)hydrazone

Description

3-(4-Pyridinyl)-4H-pyrazol-4-one N-(4-chlorophenyl)hydrazone is a heterocyclic compound featuring a pyrazolone core substituted with a 4-pyridinyl group at the 3-position and a 4-chlorophenyl hydrazone moiety. Its structure combines aromatic and hydrazone functionalities, which are critical for its physicochemical and biological properties.

Properties

IUPAC Name |

(4-chlorophenyl)-(5-pyridin-4-yl-1H-pyrazol-4-yl)diazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN5/c15-11-1-3-12(4-2-11)18-19-13-9-17-20-14(13)10-5-7-16-8-6-10/h1-9H,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIDZTCMHPDITD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(NN=C2)C3=CC=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-pyridinyl)-4H-pyrazol-4-one N-(4-chlorophenyl)hydrazone typically involves the reaction of 3-(4-pyridinyl)-4H-pyrazol-4-one with 4-chlorophenylhydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.

Reduction: The pyrazolone ring can be reduced to form pyrazoline derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Pyridine-N-oxide derivatives.

Reduction: Pyrazoline derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

Biology: It may serve as a ligand for various biological targets, potentially influencing biological pathways and processes.

Medicine: The compound's potential biological activity makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry: Its unique chemical properties may be exploited in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The exact mechanism by which 3-(4-pyridinyl)-4H-pyrazol-4-one N-(4-chlorophenyl)hydrazone exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially influencing cellular processes. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Structural Analog: 3-(4-Bromophenyl)-4H-pyrazol-4-one N-(3-Methylphenyl)hydrazone

This analog (CAS 338414-37-2) replaces the 4-pyridinyl group with a 4-bromophenyl ring and substitutes the 4-chlorophenyl hydrazone with a 3-methylphenyl group. Key differences include:

- Electronic Effects : The electron-withdrawing bromine (Br) vs. pyridinyl nitrogen may alter electron density, affecting reactivity or binding interactions.

- Biological Activity : While marketed for medicinal use, specific activity data is unavailable. The target compound’s pyridinyl group may enhance solubility or hydrogen-bonding capacity relative to the bromophenyl analog .

Cyclized Derivatives: Loss of Hydrazone Functionality

highlights that cyclization of hydrazones into pyrazolecarbaldehyde or triazole derivatives abolishes antibacterial activity. For example:

Heterocyclic Derivatives with Extended Scaffolds

Compounds 4i and 4j () incorporate coumarin, pyrimidinone, and tetrazole rings. Key distinctions include:

Pharmacologically Active Pyrazole Derivatives

- Rimonabant and Ibipinabant: These cannabinoid receptor antagonists () share a pyrazole core but feature carboxamide and sulfonyl groups instead of hydrazones. The target compound’s hydrazone group may position it for distinct receptor interactions, though its pharmacological targets remain unconfirmed .

Data Tables

Table 1. Structural and Functional Comparison of Key Analogs

Table 2. Substituent Impact on Bioactivity

| Substituent Modification | Observed Effect | Example Compound |

|---|---|---|

| Hydrazone → Pyrazolecarbaldehyde | Loss of antibacterial activity | Quinazolinone 15/16 |

| 4-Pyridinyl → 4-Bromophenyl | Altered electronic profile; unknown activity | EOS Med Chem Compound |

| Addition of Coumarin | Increased structural complexity | Compound 4i |

Biological Activity

3-(4-Pyridinyl)-4H-pyrazol-4-one N-(4-chlorophenyl)hydrazone is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and underlying mechanisms of action of this compound, drawing on various research findings.

- Molecular Formula : C14H10ClN5

- Molecular Weight : 283.72 g/mol

- CAS Number : 338414-31-6

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including 3-(4-pyridinyl)-4H-pyrazol-4-one N-(4-chlorophenyl)hydrazone, exhibit significant antimicrobial properties.

- In Vitro Antimicrobial Evaluation :

- The compound has shown promising results against various pathogens. In a study evaluating several pyrazole derivatives, compounds were tested for their minimum inhibitory concentration (MIC) against Staphylococcus aureus and Staphylococcus epidermidis. The most active derivative exhibited MIC values as low as 0.22 to 0.25 μg/mL, indicating potent antibacterial activity .

- Additionally, other derivatives demonstrated antifungal activity against pathogenic fungi and Mycobacterium tuberculosis H37Rv, suggesting a broad spectrum of antimicrobial efficacy .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 |

| Staphylococcus epidermidis | 0.22 - 0.25 |

| Mycobacterium tuberculosis | Not specified |

Anticancer Activity

The compound's anticancer potential has also been explored, particularly its effects on glioblastoma cells.

- Inhibition of Glioma Growth :

- Mechanism of Action :

Case Studies and Research Findings

- Antimicrobial Efficacy : A comprehensive evaluation revealed that several pyrazole derivatives, including those similar to our compound of interest, exhibited strong antimicrobial properties with varying degrees of efficacy against different pathogens .

- Anticancer Properties : Research indicated that specific derivatives inhibited neurosphere formation in glioma stem cells and showed low cytotoxicity towards normal cells, suggesting a therapeutic window for clinical applications .

- Synthesis and Structure-Activity Relationship (SAR) : The synthesis of N-(4-chlorophenyl) substituted pyrazoles has been extensively documented, with studies emphasizing the importance of structural modifications in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.